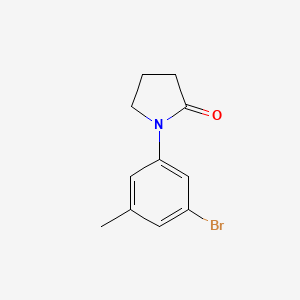

1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-5-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8-5-9(12)7-10(6-8)13-4-2-3-11(13)14/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSDMDLBZFFSBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromo 5 Methylphenyl Pyrrolidin 2 One

Optimization of Reaction Conditions for 1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one Synthesis

Temperature and Pressure Modulation for Enhanced Conversion

The optimization of temperature and pressure is a critical aspect of improving the efficiency of N-arylation reactions for producing this compound. In traditional methods like the Ullmann condensation, high temperatures are often required to drive the reaction forward. However, these elevated temperatures can sometimes lead to side reactions and decomposition of starting materials or products.

Modern approaches focus on catalyst systems that allow for lower reaction temperatures. For instance, the use of specific copper or palladium catalysts in conjunction with appropriate ligands can facilitate the coupling of an aryl halide with a lactam at significantly reduced temperatures.

Pressure modulation is less commonly a primary parameter for this type of reaction in a laboratory setting, as most are performed under atmospheric pressure in vented glassware. labmanager.com However, in sealed-vessel reactions, especially when using volatile solvents or reactants, the autogenous pressure will increase with temperature. This can sometimes be beneficial in keeping reactants in the liquid phase and increasing reaction rates. For larger-scale production, understanding the vapor pressure throughout the process is crucial for safety and process control. labmanager.com

Table 1: Hypothetical Temperature Optimization for the Synthesis of this compound via Copper-Catalyzed N-Arylation

| Entry | Catalyst | Ligand | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | CuI | L-proline | 110 | 24 | 65 |

| 2 | CuI | L-proline | 90 | 24 | 78 |

| 3 | CuI | L-proline | 70 | 48 | 55 |

| 4 | Cu₂O | None | 130 | 18 | 60 |

This table is illustrative and based on general principles of similar reactions, as direct experimental data for this specific compound is not available in the provided search results.

Novel Synthetic Techniques and Sustainable Chemistry Principles

The field of chemical synthesis is continually evolving, with a strong emphasis on developing more sustainable and efficient methods. These novel techniques offer significant advantages over traditional approaches for the synthesis of N-heterocycles like this compound.

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. scispace.comyoutube.com This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. scispace.comejournal.by For the synthesis of this compound, a microwave-assisted approach could involve the reaction of 3-bromo-5-methylaniline (B1274160) with a suitable precursor in the presence of a catalyst. The use of microwave heating can facilitate a solvent-free reaction, further enhancing its green credentials. ejournal.by The efficiency of microwave synthesis is often attributed to the rapid and intense heating of polar substances. youtube.com

Photoredox Catalysis in Related N-Heterocycle Formation

Visible-light photoredox catalysis represents a cutting-edge, mild, and efficient method for forming carbon-nitrogen bonds. uni-regensburg.denih.gov This technique employs a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes to generate reactive intermediates under gentle conditions. uni-regensburg.decapes.gov.br For the formation of N-aryl lactams, a photoredox approach could involve the generation of an N-centered radical from pyrrolidin-2-one, which then couples with an activated aryl partner. uni-regensburg.denih.gov This methodology is notable for its excellent functional group tolerance and can often be performed at room temperature, making it a highly attractive and sustainable alternative to traditional metal-catalyzed cross-coupling reactions. uni-regensburg.decapes.gov.br Furthermore, these photochemical reactions can be scalable under continuous flow conditions. uni-regensburg.denih.gov

Aqueous Medium Synthesis and Solvent-Free Methodologies

In line with the principles of green chemistry, the development of synthetic methods that utilize water as a solvent or are conducted under solvent-free conditions is highly desirable. rsc.orgbookpi.org Aqueous medium synthesis offers benefits in terms of cost, safety, and environmental impact. Recent studies have shown that N-arylation of lactams can be effectively carried out in aqueous media, which is particularly advantageous for the functionalization of biomolecules. uni-regensburg.denih.gov

Solvent-free reactions, often facilitated by techniques like grinding or microwave irradiation, minimize the use of volatile organic compounds, which are often the largest contributors to waste in a chemical process. researchgate.netresearchgate.net These methods are not only environmentally friendly but can also lead to higher yields and shorter reaction times. researchgate.net

Table 2: Comparison of Synthetic Methodologies for N-Aryl Lactam Formation

| Methodology | Typical Conditions | Advantages |

| Microwave-Assisted | Sealed vessel, 100-150 °C, 5-30 min | Rapid heating, reduced reaction times, often higher yields. scispace.commdpi.com |

| Photoredox Catalysis | Visible light, photocatalyst, room temp, 12-24 h | Mild conditions, high functional group tolerance, scalable. uni-regensburg.denih.gov |

| Aqueous Synthesis | Water as solvent, catalyst, 80-100 °C | Environmentally benign, cost-effective. uni-regensburg.denih.gov |

| Solvent-Free | Grinding or microwave, neat reactants | Reduced waste, often faster reactions. researchgate.netresearchgate.net |

This table provides a general comparison based on literature for related compounds.

Considerations for Laboratory Scale-Up of Synthesis

The transition of a synthetic procedure from the laboratory bench to a larger, pilot plant or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. labmanager.comiajps.com

Key considerations include:

Heat Transfer: Reactions that are easily managed in small flasks can become highly exothermic and difficult to control on a larger scale. The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation less efficient. labmanager.com

Mass Transfer and Mixing: Ensuring homogenous mixing of reactants and maintaining uniform temperature throughout a large reactor is more challenging than in a small flask. Inefficient mixing can lead to localized hot spots, side reactions, and lower yields.

Reagent Addition: The rate of addition of reagents on a large scale needs to be carefully controlled to manage the reaction exotherm.

Work-up and Purification: Procedures that are straightforward on a small scale, such as extraction and chromatography, can be cumbersome and costly at a larger scale. Alternative purification methods like crystallization or distillation may need to be developed.

Safety: A thorough safety assessment, including an understanding of the thermal stability of all reactants, intermediates, and products, is paramount. labmanager.com The potential for pressure build-up in a large reactor must also be evaluated. labmanager.com

Equipment and Process Control: The equipment used at a larger scale will have different characteristics than laboratory glassware. The process must be robust and tolerant to the variations inherent in a production environment. labmanager.com

A successful scale-up requires a multidisciplinary team of chemists and chemical engineers to address these challenges. labmanager.com

Chemical Reactivity and Mechanistic Investigations of 1 3 Bromo 5 Methylphenyl Pyrrolidin 2 One

Reactivity Profiles of the Pyrrolidin-2-one Lactam Ring

The pyrrolidin-2-one ring, a cyclic amide or lactam, possesses several sites of reactivity. The carbonyl group, the adjacent alpha-carbons, and the amide bond itself are all susceptible to chemical change under specific conditions.

Nucleophilic Attack at the Carbonyl Center

The carbonyl carbon of the lactam ring is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity makes it a target for nucleophilic attack. youtube.com While amides are generally less reactive towards nucleophiles than ketones or aldehydes, reactions can still occur, often requiring more forcing conditions. The mechanism typically involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. youtube.comyoutube.com The stability of this intermediate and the nature of the attacking nucleophile determine the final product. For instance, strong nucleophiles can lead to the cleavage of the carbonyl group or the entire ring.

The reactivity of the carbonyl center in 1-(3-bromo-5-methylphenyl)pyrrolidin-2-one is influenced by the electronic properties of the attached N-aryl group. The electron-withdrawing nature of the bromophenyl group can modulate the electrophilicity of the carbonyl carbon.

| Reaction Type | Reagent/Condition | General Outcome | Reference |

|---|---|---|---|

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Reduction of the carbonyl to a methylene (B1212753) group, yielding the corresponding pyrrolidine. | chemicalbook.com |

| Hydrolysis | Strong acid or base | Ring-opening to form 4-(3-bromo-5-methylphenyl)aminobutanoic acid. | chemicalbook.com |

| Addition of Organometallics | Grignard reagents, organolithiums | Can lead to ring-opening or addition-elimination products. | wikipedia.org |

Alpha-Carbon Acidification and Subsequent Transformations

The hydrogen atoms on the carbon atom adjacent to the carbonyl group (the α-carbon) are weakly acidic. libretexts.orglibretexts.org Their acidity is significantly higher than that of hydrogens in a typical alkane, with pKa values for ketones ranging from 19-21. libretexts.orglibretexts.org This increased acidity is due to the ability of the adjacent carbonyl group to stabilize the resulting conjugate base, an enolate, through resonance. libretexts.orgpressbooks.pub The negative charge of the enolate is delocalized onto the electronegative oxygen atom, making it a stable intermediate. libretexts.org

The formation of an enolate from this compound can be achieved using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). libretexts.org Once formed, this enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation or aldol-type condensations.

| Compound Type | Approximate pKa | Reference |

|---|---|---|

| Alkane | >50 | libretexts.org |

| Ester | ~23-25 | libretexts.org |

| Ketone | ~19-21 | libretexts.orglibretexts.org |

| Aldehyde | ~16-18 | libretexts.org |

| β-Diketone | ~9 | libretexts.org |

Ring-Opening and Re-Cyclization Pathways

The amide bond within the lactam ring is susceptible to cleavage under hydrolytic conditions. In the presence of strong acids or bases, this compound can undergo hydrolysis to yield 4-(3-bromo-5-methylphenyl)aminobutanoic acid. chemicalbook.com This reaction proceeds via nucleophilic acyl substitution, where water acts as the nucleophile.

Under certain conditions, particularly with strong bases, pyrrolidin-2-one itself can undergo ring-opening polymerization to form nylon 4. chemicalbook.com While this specific reaction for the N-substituted derivative is less common, it highlights the inherent potential for ring-opening. Conversely, synthetic strategies exist that can lead to the formation of the pyrrolidin-2-one ring from acyclic precursors, demonstrating the reversible nature of these pathways under appropriate chemical stimuli. rsc.org

Reactivity at the Bromophenyl Moiety

The 3-bromo-5-methylphenyl group offers a different set of reactive possibilities, primarily centered on the aromatic ring and the bromine substituent.

Aromatic Electrophilic Substitution Reactions on the Deactivated Ring

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (SEAr). wikipedia.org The rate and regioselectivity of these reactions are governed by the existing substituents. The N-acyl group (the pyrrolidin-2-one ring) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. masterorganicchemistry.com Halogens, like bromine, are also deactivating due to their inductive electron withdrawal, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org The methyl group is a weakly activating, ortho-, para-directing group.

Halogen Exchange and Reduction Pathways

The bromine atom on the aromatic ring can be involved in several transformations. One such reaction is halogen exchange, often referred to as a Finkelstein-type reaction for aromatic systems. wikipedia.org This typically requires a catalyst, such as copper(I) salts, to facilitate the substitution of bromide with another halide like iodide or chloride. wikipedia.org

Furthermore, the aryl bromide can undergo reduction to remove the bromine atom, replacing it with a hydrogen. This reductive dehalogenation can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. organic-chemistry.orgsci-hub.seorganic-chemistry.org This method is often selective, allowing for the removal of the bromo group while leaving other functional groups intact. organic-chemistry.orgsci-hub.se

| Reagent/Catalyst | Conditions | General Outcome | Reference |

|---|---|---|---|

| Pd/C, H₂ | Neutral conditions, atmospheric pressure | Selective reduction of the C-Br bond. | organic-chemistry.orgsci-hub.se |

| Pd[P(t-Bu)₃]₂, NaBH₄, Et₃N | Aqueous micellar solution, room temperature | Facile debromination. | nih.gov |

| Visible light, metal complexes (e.g., Ir, Cu) | Photocatalytic conditions | Generation of an aryl radical followed by hydrogenation. | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom on the phenyl ring of this compound makes it a suitable candidate for such transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. wildlife-biodiversity.comuzh.ch This reaction is widely used to form carbon-carbon bonds. illinois.edu For this compound, this reaction would involve the coupling of the aryl bromide with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. uzh.ch

Table 1: Hypothetical Reaction Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | N/A |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 90 | N/A |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 85 | N/A |

N/A: Not available. Data is illustrative and not based on experimental results.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. mit.edu This method is a reliable way to form carbon-carbon triple bonds. For this compound, this would enable the introduction of an alkynyl substituent at the 3-position of the phenyl ring.

Table 2: Hypothetical Reaction Conditions for Sonogashira Cross-Coupling of this compound

| Entry | Alkyne | Palladium Catalyst | Copper(I) Salt | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | N/A |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | DiPEA | DMF | 80 | N/A |

| 3 | 1-Heptyne | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 70 | N/A |

N/A: Not available. Data is illustrative and not based on experimental results.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. This reaction would allow for the substitution of the bromine atom on this compound with a variety of primary or secondary amines.

Table 3: Hypothetical Reaction Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | N/A |

| 2 | Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | N/A |

| 3 | Benzylamine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | t-BuOH | 95 | N/A |

N/A: Not available. Data is illustrative and not based on experimental results.

Detailed Mechanistic Studies of Key Transformations

Mechanistic studies are crucial for understanding reaction pathways and optimizing conditions. Such studies often involve kinetic analysis and thermodynamic measurements to elucidate the elementary steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.com

Kinetic Analysis and Reaction Rate Determination

Kinetic studies would involve monitoring the reaction progress over time under various conditions to determine the reaction order with respect to each component (substrate, catalyst, base, etc.). This information helps to identify the rate-determining step of the catalytic cycle. For the cross-coupling reactions of this compound, no such kinetic data has been reported.

Spectroscopic and Computational Elucidation of Reaction Intermediates

The direct spectroscopic observation and computational modeling of reaction intermediates are pivotal for a comprehensive understanding of the reaction mechanisms involving this compound. While specific studies on the reaction intermediates of this particular compound are not extensively documented in publicly available literature, we can infer plausible intermediates and their characterization based on analogous chemical transformations of N-aryl lactams and related heterocyclic systems.

Reactions involving the formation or transformation of the N-aryl lactam moiety can proceed through various intermediates, depending on the reaction conditions. Two common mechanistic pathways for the synthesis of N-aryl lactams are nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Hypothetical Intermediates in Nucleophilic Aromatic Substitution:

In a classical nucleophilic aromatic substitution (SNAr) pathway to synthesize a precursor to this compound, a highly reactive aryl halide might react with pyrrolidin-2-one. The key intermediate in such a reaction is a Meisenheimer complex. This intermediate is a resonance-stabilized anionic species.

Computational Elucidation: Computational studies, typically employing Density Functional Theory (DFT), would be instrumental in elucidating the structure and stability of such intermediates. Calculations could predict the geometry of the Meisenheimer complex, showing the sp3-hybridized carbon atom in the aromatic ring bonded to both the incoming nucleophile (pyrrolidin-2-one nitrogen) and the leaving group. The calculated electrostatic potential map would illustrate the delocalization of the negative charge across the aromatic ring and any electron-withdrawing groups.

Spectroscopic Characterization: The transient nature of Meisenheimer complexes makes their direct spectroscopic observation challenging. However, low-temperature NMR spectroscopy could potentially be used to detect their formation.

1H NMR: The proton signals of the aromatic ring in the intermediate would show a significant upfield shift compared to the starting aryl halide due to the increased electron density from the negative charge.

13C NMR: The carbon atom attached to the nucleophile and leaving group would exhibit a characteristic sp3 chemical shift, providing strong evidence for the formation of the complex.

Hypothetical Intermediates in Palladium-Catalyzed Buchwald-Hartwig Amination:

A more common and versatile method for the synthesis of N-aryl lactams is the palladium-catalyzed Buchwald-Hartwig amination. This reaction involves a catalytic cycle with several palladium-containing intermediates. For the synthesis of this compound, the reaction would involve 1-bromo-3,5-dimethylbenzene (B43891) and pyrrolidin-2-one.

The key intermediates in the catalytic cycle are:

Oxidative Addition Complex: The reaction initiates with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate.

Amide Binding Complex: The pyrrolidin-2-one nitrogen coordinates to the palladium center.

Reductive Elimination Transition State: This leads to the formation of the C-N bond and the desired N-aryl lactam, regenerating the Pd(0) catalyst.

Computational Elucidation: DFT calculations are frequently employed to model the energies of the various intermediates and transition states in the Buchwald-Hartwig catalytic cycle. These calculations can help to determine the rate-determining step and to understand the influence of ligands on the reaction efficiency. The geometry of the palladium complexes, including bond lengths and angles, can be accurately predicted.

Spectroscopic Characterization: The spectroscopic characterization of these palladium intermediates is typically performed using specialized techniques, as they are often present in low concentrations and are highly reactive.

31P NMR: If phosphine (B1218219) ligands are used, 31P NMR is a powerful tool to monitor the changes in the coordination sphere of the palladium center throughout the catalytic cycle.

1H and 13C NMR: While more complex to interpret due to the presence of the ligand and substrate, NMR can provide information about the structure of the intermediates.

Radical Intermediates in Photoredox Catalysis:

Modern synthetic methods may employ photoredox catalysis for the N-arylation of lactams. uni-regensburg.de In such a mechanism, a photocatalyst, upon excitation by light, can initiate a single-electron transfer (SET) process. This could involve the formation of an N-lactam radical intermediate. uni-regensburg.de

Computational Elucidation: Computational studies can be used to calculate the spin density distribution in the proposed radical intermediate, identifying the location of the unpaired electron. The feasibility of the SET process can be evaluated by comparing the redox potentials of the photocatalyst and the substrates.

Spectroscopic Characterization: Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the direct detection and characterization of radical intermediates. The g-factor and hyperfine coupling constants obtained from an EPR spectrum would provide definitive evidence for the presence of the N-lactam radical.

Interactive Data Tables of Expected Spectroscopic Data:

The following tables summarize the expected spectroscopic characteristics of the functional groups present in the hypothetical intermediates. These values are based on typical data for similar molecular fragments found in the literature. pku.edu.cnimpactfactor.orgjocpr.com

Table 1: Expected 1H NMR Chemical Shifts (δ, ppm) for Key Intermediates

| Functional Group | Meisenheimer Complex (Aromatic Protons) | Pd-Aryl Intermediate (Aromatic Protons) | N-Lactam Radical (α-CH2 protons) |

|---|

| Expected Shift | 5.5 - 7.0 | 7.0 - 8.0 | 2.5 - 3.5 |

Table 2: Expected 13C NMR Chemical Shifts (δ, ppm) for Key Intermediates

| Functional Group | Meisenheimer Complex (sp3 Carbon) | Pd-Aryl Intermediate (C-Pd) | Pyrrolidin-2-one (C=O) |

|---|

| Expected Shift | 90 - 110 | 140 - 160 | 170 - 180 |

Table 3: Expected IR Absorption Frequencies (cm-1) for Key Moieties

| Functional Group | C=O (Lactam) | C-N (Lactam) | C-Br (Aromatic) |

|---|

| Expected Frequency | 1670 - 1700 | 1250 - 1350 | 500 - 600 |

Future Research Directions and Emerging Challenges

Development of More Sustainable and Efficient Synthetic Routes for Analogues

The synthesis of pyrrolidinone derivatives, including analogues of "1-(3-Bromo-5-methylphenyl)pyrrolidin-2-one," is an area ripe for innovation, with a strong emphasis on green and sustainable chemistry. rsc.org Current synthetic methodologies often rely on multi-step processes that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research will undoubtedly focus on the development of more atom-economical and environmentally benign synthetic strategies.

Key areas of focus for sustainable synthesis include:

Catalytic C-H Amination: Direct C-H amination represents a highly efficient route to N-aryl lactams, avoiding the pre-functionalization of starting materials. acs.orgnih.gov The development of robust and selective catalysts, particularly those based on earth-abundant metals, will be crucial for making these processes industrially viable. nih.gov

Biocatalysis: The use of enzymes, such as transaminases, offers a green alternative for the asymmetric synthesis of chiral pyrrolidines and their precursors. acs.org Future work will likely involve enzyme engineering to create biocatalysts with enhanced stability, broader substrate scope, and improved efficiency for the synthesis of complex pyrrolidinone analogues. acs.org

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can significantly accelerate reaction rates, improve yields, and enhance the efficiency of pyrrolidinone synthesis, contributing to greener chemical processes. nih.gov

One-Pot and Multicomponent Reactions: Designing synthetic cascades where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly reduce solvent usage, energy consumption, and waste generation. rsc.org

A significant challenge in this area is the development of synthetic methods that are not only efficient and sustainable but also offer high levels of regio- and stereocontrol, which is often critical for the biological activity of the final compounds. nih.gov

Deeper Mechanistic Elucidation of Complex Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis of "this compound" and its analogues is paramount for optimizing existing methods and developing novel transformations. While significant progress has been made, particularly in understanding copper- and palladium-catalyzed C-N coupling reactions, many mechanistic details remain to be fully elucidated. acs.orgnih.govresearchgate.net

Future research in this area will likely involve:

Advanced Spectroscopic Techniques: The use of in-situ spectroscopic methods, such as advanced NMR and mass spectrometry techniques, can provide real-time insights into the reaction intermediates and transition states. acs.org

Kinetic Studies: Detailed kinetic analyses can help to unravel the rate-determining steps of catalytic cycles and provide a quantitative understanding of the factors influencing reaction efficiency. researchgate.net

Isotopic Labeling Studies: The use of isotopically labeled substrates can provide definitive evidence for proposed reaction pathways and help to distinguish between different mechanistic possibilities.

A key challenge is the often transient and highly reactive nature of the catalytic intermediates involved in these transformations, which can make their direct observation and characterization difficult. Overcoming these challenges will require a combination of sophisticated experimental techniques and advanced analytical methods.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has emerged as a powerful tool for complementing experimental studies in the field of pyrrolidinone synthesis and characterization. nih.govrsc.orgresearchgate.net Density Functional Theory (DFT) calculations, for instance, can be used to model reaction pathways, predict activation energies, and rationalize the observed stereoselectivities. nih.govrsc.orgresearchgate.net

Future applications of computational modeling in this area are expected to include:

Predictive Reaction Design: As computational models become more accurate, they can be used to predict the outcome of reactions with new substrates and catalysts, thereby guiding experimental efforts and reducing the need for extensive empirical screening.

In Silico Screening of Properties: Computational methods can be employed to predict the physicochemical and biological properties of novel pyrrolidinone analogues, allowing for the prioritization of synthetic targets with desired characteristics. nih.govtandfonline.com

Understanding Non-Covalent Interactions: Advanced computational techniques can provide a deeper understanding of the subtle non-covalent interactions that can play a crucial role in catalyst-substrate recognition and the control of stereoselectivity.

The primary challenge in this domain lies in the development of computational models that can accurately capture the complexity of real-world reaction systems, including the effects of solvent, temperature, and spectator ligands. The continuous improvement of computational algorithms and the increasing availability of high-performance computing resources will be essential for advancing the predictive power of these models.

Exploration of Novel Applications in Interdisciplinary Fields Beyond Biomedical Contexts

While the pyrrolidinone scaffold is well-established in medicinal chemistry, there is a growing interest in exploring its potential applications in other interdisciplinary fields. researchgate.netnih.govresearchgate.net The unique structural and electronic properties of compounds like "this compound" make them attractive candidates for a range of non-biomedical applications.

Potential areas for future exploration include:

Materials Science: Pyrrolidinone-containing polymers and materials may exhibit interesting properties, such as thermal stability, specific solubility characteristics, or the ability to coordinate with metal ions, making them suitable for applications in areas like membrane technology or as specialty polymers.

Agrochemicals: The biological activity of pyrrolidinone derivatives is not limited to human pharmacology. There is potential for the discovery of novel herbicides, insecticides, or fungicides based on this scaffold. nih.gov

Flavor and Fragrance Chemistry: The sensory properties of certain pyrrolidinone derivatives could lead to their use as flavor enhancers or fragrance components in the food and cosmetics industries. mdpi.com

Organic Electronics: The electronic properties of appropriately functionalized N-aryl pyrrolidinones could be tuned for applications in organic light-emitting diodes (OLEDs) or other organic electronic devices.

A significant challenge in this area is the need for a multidisciplinary approach, requiring collaboration between synthetic chemists, materials scientists, agronomists, and other specialists. The successful translation of these compounds into new application areas will depend on a thorough understanding of their structure-property relationships in these diverse contexts.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assigns proton and carbon environments. The aromatic protons (6.8–7.5 ppm) and pyrrolidinone carbonyl (δ ~175 ppm) are diagnostic .

- X-ray crystallography : Resolves 3D conformation, confirming substituent positions and bond angles. SHELX software is widely used for refinement .

- FT-IR : Identifies carbonyl (C=O) stretching (~1680 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 268.03) .

How do the bromo and methyl substituents influence the compound's electronic properties and reactivity in cross-coupling reactions?

Advanced Research Question

- Bromo group : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Its electron-withdrawing nature also polarizes the aromatic ring, directing electrophilic substitution .

- Methyl group : Electron-donating (+I effect) increases electron density at the meta position, potentially stabilizing intermediates in nucleophilic attacks.

Experimental validation :- DFT calculations map charge distribution.

- Kinetic studies (e.g., monitoring coupling rates with Pd catalysts) quantify substituent effects .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?

Advanced Research Question

- Target-based assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to enzymes (e.g., kinases) .

- Cell viability assays (MTT, ATP-luminescence): Test cytotoxicity in cancer/normal cell lines.

- Controls :

- Positive controls : Known inhibitors (e.g., staurosporine for kinases).

- Negative controls : DMSO vehicle and scrambled compounds.

- Dose-response curves : IC₅₀ values derived from 8–12 concentration points ensure reproducibility .

How should researchers address discrepancies in reported biological activity data for this compound across different studies?

Data Contradiction Analysis

Discrepancies may arise from:

- Purity variations : HPLC-MS quantifies impurities; ≥95% purity is recommended for biological studies .

- Solvent effects : DMSO concentration >0.1% can artifactually inhibit targets.

- Assay conditions : pH, temperature, and ion strength must match physiological ranges.

Mitigation : Replicate experiments using orthogonal assays (e.g., SPR + enzymatic activity) and standardize protocols .

What computational methods can predict the interaction between this compound and biological targets, and how to validate these predictions experimentally?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Models binding poses in target active sites. Focus on hydrogen bonds with pyrrolidinone carbonyl and halogen interactions with Br .

- Molecular dynamics (GROMACS) : Simulates binding stability over 100-ns trajectories.

- Validation :

What precautions are recommended when handling this compound given limited toxicological data?

Q. Safety & Best Practices

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Airtight container under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Waste disposal : Incinerate halogenated waste per EPA guidelines.

Note : Assume toxicity comparable to brominated analogs (e.g., hepatotoxicity) until data is available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.